molecular formula C7H15N3P+ B12786696 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane CAS No. 53597-71-0

1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane

Cat. No.: B12786696
CAS No.: 53597-71-0
M. Wt: 172.19 g/mol
InChI Key: QQPRAGOSBJBHPK-UHFFFAOYSA-N
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Description

1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane is a heterocyclic compound that contains nitrogen and phosphorus atoms within its structure. This compound is known for its unique tricyclic framework, which imparts distinct chemical properties and reactivity. It is used in various scientific research fields due to its versatile nature.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane can be synthesized through the reaction of 1,3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane with methyl iodide. The reaction typically occurs in an inert atmosphere to prevent unwanted side reactions. The reaction is carried out in a solvent such as acetonitrile or dichloromethane at room temperature, and the product is purified through recrystallization or column chromatography .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methyl group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide in aqueous solution at room temperature.

    Reduction: Sodium borohydride in ethanol at room temperature.

    Substitution: Nucleophiles such as sodium azide in dimethyl sulfoxide at elevated temperatures.

Major Products Formed:

    Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

    Reduction: Formation of reduced derivatives with hydrogen atoms added.

    Substitution: Formation of substituted derivatives with different functional groups replacing the methyl group.

Scientific Research Applications

1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane involves its interaction with molecular targets such as enzymes and receptors. The compound can form coordination complexes with metal ions, which can then interact with biological molecules. These interactions can lead to the inhibition or activation of specific biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

    1,3,5-Triaza-7-phosphatricyclo(3.3.1.1(3,7))decane: The parent compound without the methyl group.

    1-Methyl-1,3,5-triaza-7-phosphaadamantan-1-ium iodide: A similar compound with a different counterion.

Uniqueness: 1-Methyl-1lambda(5),3,5-triaza-7-phosphatricyclo(3.3.1.1(3,7))decane is unique due to its tricyclic structure and the presence of both nitrogen and phosphorus atoms. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications .

Properties

CAS No.

53597-71-0

Molecular Formula

C7H15N3P+

Molecular Weight

172.19 g/mol

IUPAC Name

1-methyl-3,5-diaza-1-azonia-7-phosphatricyclo[3.3.1.13,7]decane

InChI

InChI=1S/C7H15N3P/c1-10-3-8-2-9(4-10)6-11(5-8)7-10/h2-7H2,1H3/q+1

InChI Key

QQPRAGOSBJBHPK-UHFFFAOYSA-N

Canonical SMILES

C[N+]12CN3CN(C1)CP(C3)C2

Origin of Product

United States

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